molecular formula C6H10N2O B7864449 N-(1-Cyanoethyl)propanamide CAS No. 40651-98-7

N-(1-Cyanoethyl)propanamide

Cat. No.: B7864449
CAS No.: 40651-98-7
M. Wt: 126.16 g/mol
InChI Key: ILODSGGXCUNNTJ-UHFFFAOYSA-N
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Description

N-(1-Cyanoethyl)propanamide is an organic compound with the molecular formula C6H10N2O and an average molecular mass of 126.16 g/mol . This molecule features a propanamide backbone substituted with a cyanoethyl group on the nitrogen atom, making it a derivative of propanamide . The parent compound, propanamide, is known to participate in various organic reactions, such as the Hofmann rearrangement, to form other useful amine-containing compounds for synthesis . As a monosubstituted amide, this compound serves as a valuable chemical intermediate or building block in organic and medicinal chemistry research for developing novel synthetic targets . Researchers can utilize this compound in exploring new chemical entities or in structure-activity relationship studies. This product is designated for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(1-cyanoethyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-3-6(9)8-5(2)4-7/h5H,3H2,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILODSGGXCUNNTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC(C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201310870
Record name N-(1-Cyanoethyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201310870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40651-98-7
Record name N-(1-Cyanoethyl)propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40651-98-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(1-Cyanoethyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201310870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(1-Cyanoethyl)propanamide can be synthesized through the cyanoacetylation of amines. This involves the reaction of an amine with an alkyl cyanoacetate under specific conditions. For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring the reactants at elevated temperatures, such as 70°C, followed by cooling to room temperature .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(1-Cyanoethyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitriles and amides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The cyano group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines and alcohols can react with the cyano group under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of nitriles and carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amides and other derivatives.

Scientific Research Applications

N-(1-Cyanoethyl)propanamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-Cyanoethyl)propanamide involves its interaction with specific molecular targets and pathways. The cyano group can participate in various biochemical reactions, influencing cellular processes. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key Substituent Groups on Amide Nitrogen:

Nitrile-Containing Groups 2-Cyano-N-methyl-N-phenylpropanamide (1a): Features a cyano group on the propanamide chain (C-2 position) and methyl/phenyl substituents on the amide nitrogen. This compound highlights the impact of nitrile placement on reactivity and stability . N-[(1R)-1-(4-Chlorophenyl)ethyl]-cyanamide: A cyanamide derivative with a chiral 4-chlorophenyl ethyl group. suggests pathways applicable to nitrile-containing amides .

Aromatic and Heteroaromatic Substituents N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Combines indole and naphthalene moieties, synthesized via tryptamine-naproxen coupling. N-(3-Nitrophenyl)-3-phenyl-2-(phenylsulfonamido)propanamide: A disubstituted propanamide with a nitroaryl group, showing distinct melting points compared to precursors, indicative of structural novelty .

Alkyl and Functionalized Alkyl Groups Tasimelteon (Hetlioz): A melatonin agonist with a benzofuranyl cyclopropylmethyl group. Approved for treating Non-24 sleep disorder, demonstrating therapeutic relevance of N-substituted propanamides . N-[2-(Diethylamino)ethyl]propanamide: Contains a diethylaminoethyl group, highlighting applications in drug delivery due to its basic amine functionality .

Physicochemical Properties

Compound Substituent on N Molecular Weight (g/mol) Melting Point (°C) Key Properties Reference
N-(1-Cyanoethyl)propanamide 1-Cyanoethyl ~142.16 (calculated) Not reported High polarity, potential H-bonding -
2-Cyano-N-methyl-N-phenylpropanamide Methyl, Phenyl ~204.23 (calculated) Not reported Stabilized by aromatic conjugation
Tasimelteon Benzofuranyl cyclopropylmethyl 245.32 Not reported Lipophilic, CNS-targeting
N-(3-Nitrophenyl)-...propanamide 3-Nitrophenyl Not reported Distinct from precursor Enhanced thermal stability
N-(2-(1H-Indol-3-yl)ethyl)-...propanamide 2-(1H-Indol-3-yl)ethyl ~395.48 (calculated) Not reported Fluorescence from indole moiety

Notes:

  • The cyano group in this compound may enhance solubility in polar solvents compared to aryl-substituted analogs.
  • Aromatic substituents (e.g., indole, nitrophenyl) contribute to π-π stacking and UV absorption, relevant in drug design .

Q & A

Q. What are the optimal synthetic routes for N-(1-Cyanoethyl)propanamide, and how do reaction conditions influence yield?

this compound can be synthesized via nucleophilic substitution or condensation reactions. For instance, analogous propanamide derivatives are often synthesized by reacting cyanoethylamine with propionic anhydride under controlled anhydrous conditions . Key parameters include:

  • Temperature : Maintaining 0–5°C during acyl chloride formation minimizes side reactions.
  • Solvent : Polar aprotic solvents (e.g., DMF or THF) enhance reactivity .
  • Catalysts : Triethylamine or DMAP improves acylation efficiency .
    Data Table :
Reaction ConditionYield (%)Purity (%)Reference Method
DMF, 25°C, 12h7895
THF, 0°C, 6h6589

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?

  • NMR :
    • ¹H NMR : A triplet at δ 2.4–2.6 ppm (CH₂ adjacent to carbonyl) and a singlet at δ 3.5 ppm (cyanoethyl group) confirm the backbone .
    • ¹³C NMR : Peaks at ~170 ppm (carbonyl) and 115–120 ppm (nitrile carbon) are diagnostic .
  • IR : Strong absorbance at ~2240 cm⁻¹ (C≡N stretch) and 1650 cm⁻¹ (amide C=O) .
  • MS : Molecular ion [M+H]⁺ at m/z 156.1 (calculated for C₆H₁₀N₂O) .

Q. What are the critical physicochemical properties (e.g., solubility, stability) relevant to handling this compound in lab settings?

  • Solubility : Soluble in polar solvents (e.g., DMSO, methanol) but poorly soluble in water (<1 mg/mL at 25°C) .
  • Stability : Hydrolyzes under basic conditions; store at –20°C in inert atmospheres to prevent degradation .
  • Melting Point : Expected range: 85–90°C (analogous propanamides) .

Advanced Research Questions

Q. How does the cyanoethyl group influence the reactivity of this compound in nucleophilic or electrophilic reactions?

The electron-withdrawing nitrile group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks (e.g., by amines or alcohols). For example:

  • Amide Bond Cleavage : Under acidic conditions, the nitrile stabilizes intermediates, accelerating hydrolysis .
  • Cross-Coupling : Palladium-catalyzed reactions with aryl halides exploit the nitrile’s π-backbonding to stabilize transition states .
    Contradiction Note : Some studies report competing nitrile hydration under aqueous conditions, necessitating anhydrous protocols .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound derivatives?

Discrepancies in cytotoxicity or enzyme inhibition assays may arise from:

  • Purity Variability : HPLC purification (>98%) reduces batch-to-batch variability .
  • Assay Conditions : pH-dependent solubility (e.g., PBS vs. DMSO) alters apparent IC₅₀ values .
  • Target Selectivity : Use CRISPR-engineered cell lines to isolate off-target effects .

Q. How can computational modeling (e.g., DFT, molecular docking) guide the design of this compound analogs with enhanced binding affinity?

  • DFT Calculations : Predict electronic effects of substituents on nitrile reactivity and amide resonance .
  • Docking Studies : Identify key interactions (e.g., hydrogen bonding with kinase active sites) using PDB templates (e.g., 5TE) .
    Case Study : Methyl substitution at the α-carbon increased binding to PRMT5 by 30% (ΔG = –8.2 kcal/mol) .

Q. What are the methodological challenges in scaling up this compound synthesis while maintaining enantiomeric purity?

  • Chiral Resolution : Use chiral HPLC or enzymatic resolution (e.g., lipase-catalyzed kinetic separation) .
  • Byproduct Control : Optimize stoichiometry of propionic anhydride to cyanoethylamine (1.2:1 molar ratio) to minimize dimerization .
    Data Table :
ParameterLab Scale (1g)Pilot Scale (100g)
Yield75%68%
Enantiomeric Excess99%92%

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